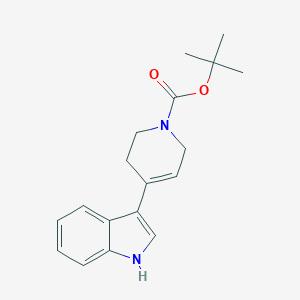

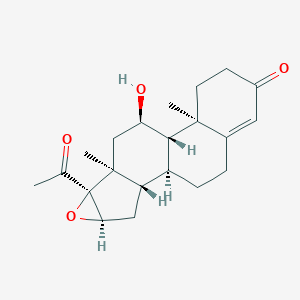

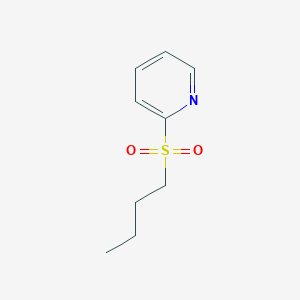

![molecular formula C19H21N5O2 B121866 (S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid CAS No. 676129-92-3](/img/structure/B121866.png)

(S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid

Vue d'ensemble

Description

An impurity in the synthesis of Valsartan.

Applications De Recherche Scientifique

Application in Pharmaceutical Analysis

Summary of the Application

The compound is used as a reference standard in the analysis of impurities in Valsartan . Valsartan is a medication used to treat high blood pressure and heart failure.

Methods of Application

A liquid chromatographic method was developed for estimation of six nitrosamine impurities in valsartan . The method employed a C18 column as a stationary phase, a combination of acetonitrile, water (pH 3.2 adjusted with formic acid), and methanol with gradient elution as mobile phase, and 228 nm as the detection wavelength .

Results or Outcomes

The method was able to separate each impurity and valsartan with resolved and sharp peaks . The method is linear in selected ranges (coefficient of regressions >0.9996), precise (RSD <2%), accurate (recovery in a range of 99.02–100.16%), sensitive (low detection and quantitation limits), and specific for estimation of each impurity in valsartan .

Application in Drug Safety and Quality Assurance

Summary of the Application

Devaleryl Valsartan Impurity is used in the process of ensuring the safety and quality of drugs . It is used in Valsartan impurity profiling as per limits and threshold values specified by respective drug legislation, FDA, and pharmacopoeial guidelines .

Methods of Application

The compound is used in the process of Abbreviated New Drug Application (ANDA) filing to FDA . This involves the submission of necessary bioequivalence tests, drug master files, and other relevant data to demonstrate that the generic product is identical to the innovator product .

Results or Outcomes

The use of Devaleryl Valsartan Impurity in this context helps to ensure that the drug products meet the required safety and quality standards . It also aids in the toxicity study of the respective drug formulation .

Application in Drug Synthesis

Summary of the Application

Devaleryl Valsartan Impurity is used as an intermediate in the synthesis of Valsartan .

Methods of Application

The specific methods of application in this context would depend on the overall synthetic route chosen for the production of Valsartan .

Results or Outcomes

The use of Devaleryl Valsartan Impurity in this context aids in the successful synthesis of Valsartan .

Application in FDA Investigation

Summary of the Application

Devaleryl Valsartan Impurity is used in FDA’s ongoing investigation into valsartan impurities . The FDA has a major operation underway to investigate and address this troubling finding .

Methods of Application

The FDA has a dedicated task force of experts focused solely on this important work . Their mandate is to oversee the investigation and track new developments and information coming in from valsartan manufacturers .

Results or Outcomes

The FDA’s investigation aims to identify the root cause of this impurity, prevent a recurrence of this episode, and protect patients who need this medication .

Propriétés

IUPAC Name |

(2S)-3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-12(2)17(19(25)26)20-11-13-7-9-14(10-8-13)15-5-3-4-6-16(15)18-21-23-24-22-18/h3-10,12,17,20H,11H2,1-2H3,(H,25,26)(H,21,22,23,24)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXSCTCKWRSTHJ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

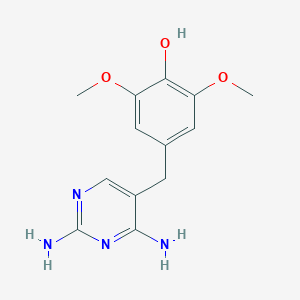

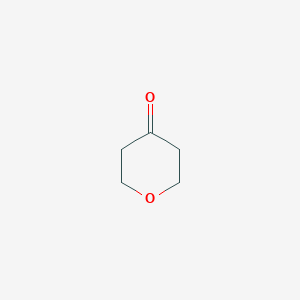

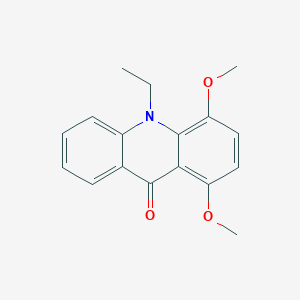

![Tert-butyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B121798.png)

![N-((Hexahydro-2H-furo[2,3-c]pyrrol-6a-yl)methyl)acetamide](/img/structure/B121827.png)